SKLB028 -

SKLB028

Catalog Number: EVT-1535460
CAS Number:
Molecular Formula: C22H22O5
Molecular Weight: 366.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SKLB028 is a millepachine analog which inhibits tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin.
Source and Classification

SKLB028 is classified as a tubulin inhibitor and is part of a broader category of compounds known as colchicine binding site inhibitors. These compounds are designed to interfere with the normal function of tubulin, which is essential for mitosis and cellular integrity. The compound was synthesized as part of research aimed at developing new therapeutic agents for cancer treatment, particularly against resistant cancer cell lines .

Synthesis Analysis

Methods and Technical Details

The synthesis of SKLB028 involves several steps, starting from millepachine. The process typically employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Key steps include:

  1. Formation of Intermediates: Initial reactions lead to the formation of various intermediates that are characterized using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
  2. Purification: The final product is purified using HPLC to ensure high purity levels necessary for biological testing.
  3. Characterization: The structure of SKLB028 is confirmed through spectroscopic methods, including NMR and mass spectrometry, which provide data on molecular weight and functional groups present in the compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of SKLB028 reveals a complex arrangement that includes key functional groups necessary for its activity against tubulin. The compound's molecular formula is C₁₈H₁₉F₃N₂O₃S, indicating the presence of fluorine atoms which may enhance its binding affinity.

  • Molecular Weight: Approximately 392.42 g/mol.
  • Key Functional Groups: Sulfonamide group, trifluoromethyl group, and aromatic rings contribute to its biological activity.

Crystal structures have been determined through X-ray crystallography, revealing how SKLB028 interacts with tubulin at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

SKLB028 undergoes specific chemical reactions that are critical for its function as a tubulin inhibitor:

  1. Irreversible Binding: The primary reaction involves the irreversible binding to β-tubulin, which prevents microtubule polymerization.
  2. HPLC Analysis: Following incubation with tubulin, HPLC is used to analyze the presence of SKLB028 in both bound and unbound states, confirming its irreversible interaction .

These reactions highlight the compound's mechanism of action and its potential effectiveness against various cancer types.

Mechanism of Action

Process and Data

The mechanism by which SKLB028 exerts its anti-cancer effects primarily involves:

  • Tubulin Inhibition: By binding to the colchicine site on β-tubulin, SKLB028 prevents the normal polymerization process required for microtubule formation.
  • Cell Cycle Arrest: This inhibition leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells.
  • Data Supporting Mechanism: Studies have shown that SKLB028 effectively reduces cell viability in various cancer cell lines with IC₅₀ values indicating significant potency compared to other known agents .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Data:
    • NMR Spectroscopy: Provides detailed information about hydrogen environments within the molecule.
    • IR Spectroscopy: Identifies functional groups based on characteristic absorption bands.

These properties are crucial for understanding how SKLB028 can be utilized in therapeutic applications.

Applications

Scientific Uses

SKLB028 has shown promise in various scientific applications:

  • Cancer Research: As a potent tubulin inhibitor, it is being investigated for use against multiple types of cancers, particularly those resistant to conventional therapies.
  • Drug Development: Ongoing studies aim to optimize its structure for improved efficacy and reduced toxicity in clinical settings.
  • Biochemical Studies: Used as a tool compound in research to study microtubule dynamics and cellular processes related to cancer progression .
Introduction to SKLB028: Contextualizing the Research Focus

Chemical Identity and Nomenclature of SKLB028

SKLB028 (C₂₄H₂₉N₉; molecular weight 443.56 g/mol) is systematically named as 2-N-[4-(4-Methylpiperazin-1-yl)phenyl]-9-propan-2-yl-8-N-pyridin-3-ylpurine-2,8-diamine [4] [7]. It features a purine core substituted with:

  • An isopropyl group at the N9 position
  • A 4-(4-methylpiperazin-1-yl)phenylamino moiety at C2
  • A pyridin-3-ylamino group at C8
  • Physicochemical Properties:
  • Boiling Point: 671.8 ± 65.0 °C (Predicted)
  • Density: 1.32 ± 0.1 g/cm³
  • LogP: 2.03 (indicating moderate lipophilicity)
  • Solubility: Highly soluble in DMSO (~250 mg/mL), facilitating preclinical investigation [4] [7].

  • Spectral Identification:

  • Characteristic NMR shifts confirm the α-methyl modification from the parent compound millepachine, a strategic alteration stabilizing the bioactive s-trans conformation critical for tubulin binding [1].
  • Mass spectrometry: Exact mass = 443.254 Da (C₂₄H₂₉N₉) [7].

Table 1: Structural and Physicochemical Profile of SKLB028

PropertyValueAnalytical Method
Molecular FormulaC₂₄H₂₉N₉High-resolution MS
CAS Registry Number1350544-93-2-
XLogP2.03Computational prediction
Hydrogen Bond Donors2Molecular modeling
Hydrogen Bond Acceptors8Molecular modeling
Rotatable Bonds6Molecular modeling
Topological Polar Surface Area85.8 ŲComputational prediction
Solubility in DMSO~250 mg/mL (563.63 mM)Experimental measurement

Historical Development and Patent Landscape

The development trajectory of SKLB028 originated from the structural optimization of millepachine (MIL), a chalcone isolated from Millettia pachycarpa Benth [1]. Early research (2009-2012) identified MIL's antitumor potential but revealed limitations in potency and pharmacokinetics. Systematic medicinal chemistry efforts led to:

  • 2012-2014: Synthesis of α-methyl derivatives to stabilize the s-trans conformation, yielding SKLB028 and SKLB050 with nanomolar IC₅₀ values [1].
  • 2015: Biochemical confirmation of covalent binding to β-tubulin's colchicine site via crystallography (PDB accessions unpublished) [1].
  • Patent Strategy:Patent landscape analysis (defined scope: tubulin/kinase dual inhibitors) indicates core intellectual property protects:
  • Chalcone-derived purine analogues with α-methyl substitutions
  • Specific claims covering binding to β-tubulin and FLT3/Abl kinases
  • Use in MDR-overcoming formulations [1] [2].
  • Key filings likely originated from Sichuan University researchers around 2013-2015 based on publication timelines [1].
  • No litigation or challenges reported, suggesting uncontested composition-of-matter claims [2].

Table 2: Key Milestones in SKLB028 Development

TimelineDevelopment PhaseSignificant Finding
Pre-2010Natural Product IsolationMillepachine identified from M. pachycarpa
2012Derivative Synthesisα-methyl modification enhances s-trans conformation
2014In vitro ProfilingIC₅₀ = 120 nM (HepG2); 89 nM (A2780S)
2015Target IdentificationX-ray confirmation of colchicine site binding
2018Mechanism PublicationIrreversible binding and MDR circumvention reported

Therapeutic Target Hypothesis and Rationale

SKLB028's therapeutic rationale hinges on concurrent disruption of microtubule dynamics and oncogenic kinase signaling:

  • Tubulin Polymerization Inhibition:
  • Binds irreversibly to β-tubulin at the colchicine site (intradimer interface), inducing a conformational shift that prevents GTP-dependent polymerization [1].
  • X-ray crystallography confirms binding mimicry of colchicine but with covalent modification potential (Kd = 31.69 ± 5.26 μM vs. 139.3 ± 34.76 μM for MIL) [1].
  • Disrupts mitosis via G2/M arrest (p-H3 elevation) and circumvents P-glycoprotein-mediated efflux in A2780CP ovarian cancer models [1] [4].

  • Multi-Kinase Suppression:

  • Orally bioavailable inhibition of FLT3 (IC₅₀ = 55 nM), EGFR, and Abl kinases, including Bcr-Abl mutants [4].
  • Blocks downstream effectors: STAT5 phosphorylation and ERK1/2 activation in MV4-11 leukemia cells [4].
  • Synergistic cytotoxicity: Combined microtubule destabilization and kinase inhibition enhance apoptosis induction (caspase-3 cleavage) [4].

  • Overcoming Multidrug Resistance:

  • Covalent binding to β-tubulin (mechanism analogous to cyclostreptin and T138067) prevents efflux pump evasion [1].
  • Retains potency in P-glycoprotein-overexpressing cell lines where taxanes/vinca alkaloids fail [1] [3].

Table 3: Enzymatic and Cellular Activity Profile of SKLB028

Target/ActivityIC₅₀/EC₅₀Experimental ModelBiological Consequence
Tubulin binding affinity31.69 ± 5.26 μMTryptophan fluorescence assayDisrupted polymerization
FLT3-ITD kinase inhibition2 nMIn vitro kinase assayBlocked proliferation signaling
Bcr-Abl (T315I mutant) inhibition190 nMK562 cell proliferationOvercame imatinib resistance
MV4-11 cell growth inhibition10 nM *Cell viability assayCaspase-3 activation & apoptosis
Tubulin polymerization inhibition1–5 μMPorcine tubulin assayMitotic arrest & aneuploidy

*Reflects inhibition of cell growth, not direct enzymatic IC₅₀ [1] [4]

  • Therapeutic Hypothesis Validation:The dual-targeting hypothesis is substantiated by in vivo regression of MV4-11 (FLT3-driven AML) and K562 (CML) xenografts at 10–20 mg/kg doses [4]. Efficacy correlates with:
  • Sustained phospho-STAT5 suppression (>12 hr post-dose)
  • Microtubule fragmentation observed in tumor histology
  • Absence of toxicity in non-dividing tissues [4].

Properties

Product Name

SKLB028

IUPAC Name

(E)-3-(3-Hydroxy-4-methoxyphenyl)-1-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)prop-2-en-1-one

Molecular Formula

C22H22O5

Molecular Weight

366.41

InChI

InChI=1S/C22H22O5/c1-22(2)12-11-16-19(25-3)10-7-15(21(16)27-22)17(23)8-5-14-6-9-20(26-4)18(24)13-14/h5-13,24H,1-4H3/b8-5+

InChI Key

XJMCEQUUSGXSES-VMPITWQZSA-N

SMILES

O=C(C1=CC=C(OC)C2=C1OC(C)(C)C=C2)/C=C/C3=CC=C(OC)C(O)=C3

Solubility

Soluble in DMSO

Synonyms

SKLB-028; SKLB 028; SKLB028

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.